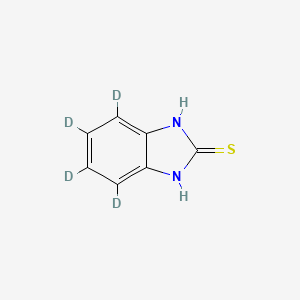

2-Mercapto-4,5,6,7-d4-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

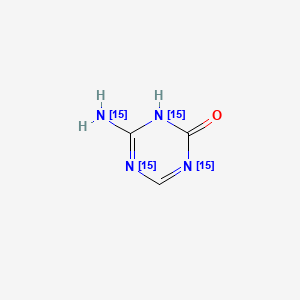

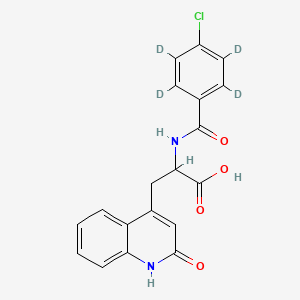

“2-Mercapto-4,5,6,7-d4-benzimidazole” is a chemical compound with the molecular formula C7H2D4N2S . It is an analogue of 2-Mercaptobenzimidazole, which is an intermediate in the synthesis of Rabeprazole and Lansoprazole . It is also known to be a good corrosion inhibitor .

Molecular Structure Analysis

The molecular structure of 2-Mercapto-4,5,6,7-d4-benzimidazole was confirmed by means of 1H-NMR, 13C-NMR and mass spectrometry .

Physical And Chemical Properties Analysis

The melting point of 2-Mercapto-4,5,6,7-d4-benzimidazole is between 275°C and >300°C .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Benzimidazole, the core structure of 2-Mercapto-4,5,6,7-d4-benzimidazole, is a key heterocycle in therapeutic chemistry . Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Antiviral Applications

Benzimidazole derivatives have shown promising results as antiviral agents. For instance, substituted benzimidazoles have demonstrated nanomolar activity against respiratory syncytial virus .

Antiprotozoal and Antibacterial Applications

Benzimidazole compounds have also been synthesized and tested for their antiprotozoal and antibacterial activities . For example, S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles have shown significant antiprotozoal and antibacterial activities .

Corrosion Inhibitors

Benzimidazoles, including 2-Mercapto-4,5,6,7-d4-benzimidazole, have been used as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .

Casein Kinase Inhibitors

Benzimidazole derivatives have been synthesized and tested for their inhibitory activity against casein kinases . For example, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) has been found to be a superior inhibitor of casein kinase 2 .

Nanoparticle Synthesis

2-Mercapto-4-methyl-5-thiazoleacetic acid, a related compound, has been used as a capping agent in the preparation of fused spherical gold nanoparticles . It may also be used in the synthesis of eight-tin macrocyclic complex .

Wirkmechanismus

Target of Action

2-Mercapto-4,5,6,7-d4-benzimidazole is a derivative of benzimidazole, which is known to have a wide range of pharmacological properties Benzimidazole derivatives are known to exhibit antibacterial and antifungal activities .

Mode of Action

It’s known that benzimidazole derivatives can interact with bacterial and fungal cells, disrupting their growth and proliferation .

Biochemical Pathways

Given its antibacterial and antifungal properties, it can be inferred that it interferes with the biochemical pathways essential for the survival and growth of these microorganisms .

Result of Action

2-Mercapto-4,5,6,7-d4-benzimidazole and its derivatives have demonstrated excellent activity against a panel of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans . Some compounds also showed good cytotoxic activities .

Eigenschaften

IUPAC Name |

4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662069 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931581-17-8 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.